molecular formula C14H11F3N2O2 B4868972 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B4868972
M. Wt: 296.24 g/mol
InChI Key: JCTUPGHJPIIZOK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is a compound known for its significant role in various scientific and industrial applications This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea, also known as N-phenyl-N’-[4-(trifluoromethoxy)phenyl]urea, is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

As an inhibitor of sEH, this compound prevents the breakdown of EETs, thereby increasing their levels in the body . This results in enhanced anti-inflammatory effects and blood pressure regulation . The compound acts by forming additional hydrogen bonds in the active site of the enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involving the metabolism of EETs. By inhibiting sEH, it prevents the conversion of EETs to their corresponding diols, leading to an accumulation of EETs . This can result in the modulation of inflammation and protection against hypertension, neuropathic pain, and neurodegeneration .

Pharmacokinetics

It has been found that the compound and its metabolites are excreted primarily through urine and feces .

Result of Action

The compound has been shown to have protective effects on the blood-brain barrier (BBB) against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis, and inflammation . It can reduce brain edema and increase the expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:

  • Preparation of 4-(trifluoromethoxy)phenyl isocyanate.
  • Reaction of the isocyanate with aniline to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenyl-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-Phenyl-3-(4-(methoxy)phenyl)urea: Contains a methoxy group instead of trifluoromethoxy.

    1-Phenyl-3-(4-(chloromethoxy)phenyl)urea: Features a chloromethoxy group.

Uniqueness: 1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which imparts distinct lipophilic and electronic properties. These properties enhance its effectiveness as an sEH inhibitor and contribute to its diverse applications in various fields .

Biological Activity

1-Phenyl-3-(4-(trifluoromethoxy)phenyl)urea, often referred to as TPPU (trifluoromethoxy phenyl urea), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TPPU can be represented as follows:

C16H14F3N2O\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_2\text{O}
  • Molecular Weight : 320.29 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

TPPU acts primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The binding affinity of TPPU to sEH is characterized by a low KiK_i value, indicating potent inhibition:

  • KiK_i : 0.9 nM
  • koffk_{off} : 10.5 × 10410^{-4} s1^{-1}

Antimicrobial Activity

Research has indicated that TPPU exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.0
Escherichia coli4.0
Pseudomonas aeruginosa8.0

These results suggest that TPPU could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies using murine models demonstrated that TPPU significantly reduces inflammation markers. The compound was tested at varying doses, showing a dose-dependent reduction in inflammatory cytokines such as TNF-α and IL-6.

Dose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
53025
105045
207065

Case Study 1: Inhibition of sEH

A study conducted by Liu et al. (2013) investigated the pharmacokinetics and biological activity of TPPU in a murine model. The findings indicated that TPPU not only inhibits sEH effectively but also enhances the bioavailability of EETs, contributing to its anti-inflammatory properties.

Case Study 2: Cancer Cell Line Evaluation

In another study focused on antiproliferative activity, TPPU was tested against several cancer cell lines including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results showed significant cytotoxic effects, with IC50 values ranging from:

Cell LineIC50 (µM)
A54915
HCT-11620
PC-325

This suggests potential applications of TPPU in cancer therapy.

Properties

IUPAC Name

1-phenyl-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUPGHJPIIZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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